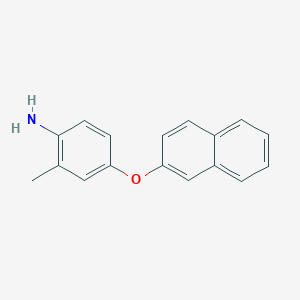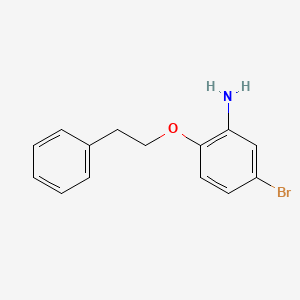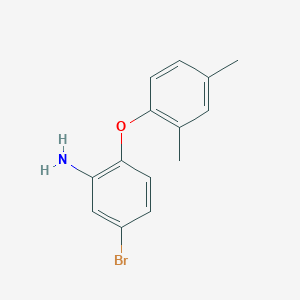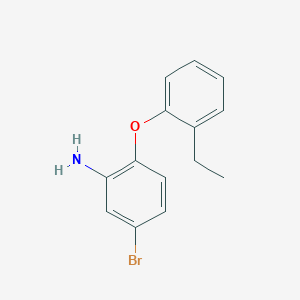![molecular formula C14H14FN B3171976 3-Fluoro-3',4'-dimethyl[1,1'-biphenyl]-4-ylamine CAS No. 946713-94-6](/img/structure/B3171976.png)
3-Fluoro-3',4'-dimethyl[1,1'-biphenyl]-4-ylamine
描述
3-Fluoro-3’,4’-dimethyl[1,1’-biphenyl]-4-ylamine: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluorine atom at the 3-position and two methyl groups at the 3’ and 4’ positions on the biphenyl structure, along with an amine group at the 4-position. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-3’,4’-dimethyl[1,1’-biphenyl]-4-ylamine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The specific conditions for this reaction include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: In an industrial setting, the production of 3-Fluoro-3’,4’-dimethyl[1,1’-biphenyl]-4-ylamine may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the coupling reaction.
化学反应分析
Types of Reactions: 3-Fluoro-3’,4’-dimethyl[1,1’-biphenyl]-4-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The fluorine atom and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
科学研究应用
Chemistry: In chemistry, 3-Fluoro-3’,4’-dimethyl[1,1’-biphenyl]-4-ylamine is used as a building block for synthesizing more complex molecules. Its unique structural features make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study the interactions of biphenyl derivatives with biological macromolecules. It may also serve as a precursor for designing new drugs or bioactive molecules.
Medicine: In medicine, derivatives of 3-Fluoro-3’,4’-dimethyl[1,1’-biphenyl]-4-ylamine may exhibit pharmacological activities, making them potential candidates for drug development. Research is ongoing to explore their therapeutic potential in treating various diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its applications extend to areas such as electronics, coatings, and adhesives.
作用机制
The mechanism of action of 3-Fluoro-3’,4’-dimethyl[1,1’-biphenyl]-4-ylamine involves its interaction with specific molecular targets. The fluorine atom and methyl groups influence the compound’s electronic properties, affecting its binding affinity and reactivity. The amine group can form hydrogen bonds and participate in nucleophilic reactions, contributing to the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
- 3-Fluoro-4-methyl[1,1’-biphenyl]-4-ylamine
- 3,4-Dimethyl[1,1’-biphenyl]-4-ylamine
- 3-Fluoro[1,1’-biphenyl]-4-ylamine
Comparison: Compared to similar compounds, 3-Fluoro-3’,4’-dimethyl[1,1’-biphenyl]-4-ylamine is unique due to the presence of both fluorine and two methyl groups. This combination of substituents imparts distinct electronic and steric properties, influencing its reactivity and interactions. The fluorine atom enhances the compound’s stability and lipophilicity, while the methyl groups provide steric hindrance, affecting its binding to molecular targets.
属性
IUPAC Name |
4-(3,4-dimethylphenyl)-2-fluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN/c1-9-3-4-11(7-10(9)2)12-5-6-14(16)13(15)8-12/h3-8H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTPSZVRIFOPMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)N)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Bromo-2-[2-(diethylamino)ethoxy]aniline](/img/structure/B3171899.png)



![N-(1H-Indol-5-ylmethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amine](/img/structure/B3171928.png)
![3-[(4-Ethoxyphenoxy)methyl]piperidine](/img/structure/B3171938.png)
![3-[(4-Ethylphenoxy)methyl]piperidine](/img/structure/B3171940.png)
![4-[(2,4-Dichlorophenoxy)methyl]piperidine](/img/structure/B3171950.png)
![4-[(2-Ethylphenoxy)methyl]piperidine](/img/structure/B3171956.png)
![4-[(4-Phenoxyphenoxy)methyl]piperidine](/img/structure/B3171963.png)
![4-[(4-Ethylphenoxy)methyl]piperidine](/img/structure/B3171968.png)
![4-[(4-Bromo-2-methylphenoxy)methyl]piperidine](/img/structure/B3171982.png)
![(3',4'-Dimethyl[1,1'-biphenyl]-2-yl)methanamine](/img/structure/B3171988.png)
